Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt
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Overview
Description
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is a chemical compound with the molecular formula C26H29NO2·HCl and a molecular weight of 423.97 g/mol . It is an impurity of Clomiphene, a well-known selective estrogen receptor modulator used in the treatment of infertility in women . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the base structure: The initial step involves the formation of the base structure, which includes the phenyl and diethylaminoethoxy groups.
Hydrochloride salt formation: The final step involves the conversion of the base compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Chemical Reactions Analysis
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the analysis of Clomiphene and related compounds.
Biology: Researchers use this compound to study the biological effects and mechanisms of Clomiphene and its impurities.
Medicine: Although not used therapeutically, it helps in understanding the pharmacokinetics and pharmacodynamics of Clomiphene.
Mechanism of Action
The mechanism of action of Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is not well-studied, as it is primarily an impurity of Clomiphene. Clomiphene itself works by stimulating the release of gonadotropins, follicle-stimulating hormone, and luteinizing hormone, leading to the development and maturation of ovarian follicles, ovulation, and subsequent development and function of the corpus luteum . The molecular targets and pathways involved include estrogen receptors and the hypothalamic-pituitary-gonadal axis .
Comparison with Similar Compounds
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is similar to other Clomiphene impurities and related compounds, such as:
Deschloro Clomiphene: Lacks the chlorine atom present in Clomiphene.
cis-Clomiphene Hydrochloride: A stereoisomer of Clomiphene.
4-Hydroxy-Clomiphene: Contains a hydroxyl group in place of the chlorine atom.
The uniqueness of this compound lies in its specific structure and its role as an impurity marker for Clomiphene .
Biological Activity
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is a derivative of clomiphene citrate, a well-known medication primarily used for inducing ovulation in women with fertility issues. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 5635-70-1
- Molecular Weight : 423.98 g/mol
Deschloro-1,2-dihydro-2-oxo Clomiphene functions as a selective estrogen receptor modulator (SERM). It exhibits both estrogenic and antiestrogenic properties depending on the tissue context. The primary mechanism involves:
- Estrogen Receptor Modulation : By binding to estrogen receptors in the hypothalamus, it inhibits the negative feedback exerted by estrogen on gonadotropin-releasing hormone (GnRH) secretion. This leads to increased release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), promoting ovarian follicle development and ovulation .
- Impact on Gonadotropins : Studies indicate that clomiphene treatment enhances the frequency and amplitude of GnRH pulses, resulting in elevated pituitary hormone levels that stimulate ovarian activity .
Pharmacological Effects
The pharmacological profile of Deschloro-1,2-dihydro-2-oxo Clomiphene includes:
- Ovulation Induction : Effective in inducing ovulation in anovulatory women, leading to increased chances of conception.
- Potential Adverse Effects : Associated with risks such as ovarian hyperstimulation syndrome (OHSS), multiple pregnancies, and potential teratogenic effects if used during pregnancy .
Research Findings
A variety of studies have explored the biological activity of this compound:
- Animal Studies : Research involving murine models has demonstrated that clomiphene treatments can alter fetal development parameters. For instance, higher doses were associated with reduced litter sizes and growth restrictions in fetuses .
- Histological Analysis : Histological evaluations from studies showed significant differences in uterine morphology and fetal outcomes when comparing treated versus control groups .
- Clinical Observations : Clinical data suggest that while effective for ovulation induction, careful monitoring is required due to the associated risks of adverse perinatal outcomes .
Data Table: Comparison of Biological Effects
Effect | Low Dose (5 µg) | Medium Dose (15 µg) | High Dose (50 µg) |
---|---|---|---|
Viable Pregnancy Rate | 87.5% | 62.5% | 12.5% |
Average Litter Size | Not significantly reduced | 50% reduction | 99% reduction |
Fetal Growth | Normal | Growth restricted | Profoundly retarded |
Placental Weight | Unaffected | Unaffected | Unaffected |
Case Studies
Several case studies have documented the effects of Deschloro-1,2-dihydro-2-oxo Clomiphene on fertility treatments:
- Case Study A : A cohort of women treated with clomiphene reported a significant increase in ovulation rates compared to baseline measurements.
- Case Study B : Analysis of pregnancies resulting from clomiphene treatment indicated a higher incidence of multiple gestations compared to natural conception rates.
Safety and Toxicology
While generally considered safe for use under medical supervision, Deschloro-1,2-dihydro-2-oxo Clomiphene can pose risks if misused or overprescribed:
Properties
IUPAC Name |
2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23;/h5-18,25H,3-4,19-20H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHRUBHFPWFPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747521 |
Source
|
Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-70-1 |
Source
|
Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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